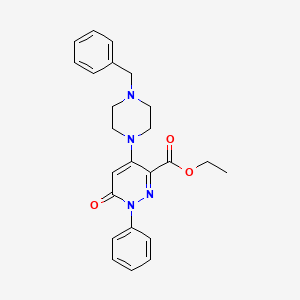

Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-benzylpiperazine substituent at the 4-position of the pyridazine core.

Properties

IUPAC Name |

ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-2-31-24(30)23-21(17-22(29)28(25-23)20-11-7-4-8-12-20)27-15-13-26(14-16-27)18-19-9-5-3-6-10-19/h3-12,17H,2,13-16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRCMPORBGRNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties.

Mode of Action

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. This suggests that Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to inhibit the nf-kb inflammatory pathway, which plays a crucial role in immune response to infection and inflammation.

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties. This suggests that this compound may have similar effects.

Biological Activity

Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes a dihydropyridazine moiety, which is known for its biological activity. The presence of the benzylpiperazine group is particularly noteworthy, as piperazine derivatives are often associated with various pharmacological effects.

Recent studies have indicated that this compound exhibits multiple mechanisms of action:

- Inhibition of Acetylcholinesterase (AChE) : The compound has shown potential as an AChE inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. By inhibiting AChE, it may enhance cholinergic transmission in the brain .

- Neuroprotective Effects : In vivo studies have demonstrated that this compound can protect against excitotoxicity—a process implicated in neuronal damage. It appears to modulate the release of excitatory neurotransmitters and prevent glial activation and apoptosis .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress within neuronal cells .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety of this compound:

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Enhances cholinergic signaling | |

| Neuroprotection | Reduces excitotoxicity and oxidative stress | |

| Antioxidant | Scavenges free radicals |

Case Studies

A notable case study involved the application of this compound in a model of Alzheimer's disease. The results indicated that treatment with this compound led to significant improvements in cognitive function as measured by behavioral tests. The compound effectively reduced levels of beta-amyloid plaques and improved synaptic function compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Comparisons

Pyridazine vs. Cinnoline Derivatives

- Cinnoline analogs (e.g., 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline, ) replace the pyridazine core with a cinnoline system.

- Pyridazine derivatives like the target compound are more commonly associated with adenosine A1 receptor modulation () or tau aggregation inhibition (), whereas cinnolines are less studied in these contexts .

Functional Group Variations

- 4-Benzylpiperazine vs. Butylsulfanyl : Replacing the 4-benzylpiperazine group with a butylsulfanyl moiety (e.g., Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, –12) reduces molecular weight (332.42 g/mol vs. ~434 g/mol for the target compound) and eliminates the basic piperazine nitrogen, likely impacting solubility and receptor interactions .

- Halogenated Phenyl Groups: Derivatives with halogenated aryl groups (e.g., 4-fluorophenyl in Compound 18, ) exhibit enhanced metabolic stability compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.